N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
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Overview
Description
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyloxy, benzylidene, hydrazino, and dichlorobenzamide functional groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)ph)4-cl-benzenesulfonamide
- N-(2-((2-(4-(Benzyloxy)benzylidene)hydrazino)carbonyl)ph)4-cl-benzenesulfonamide
- 2-{[{(2E)-2-[2-(Benzyloxy)benzylidene]hydrazino}(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide
Uniqueness
Its dichlorobenzamide moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
765284-47-7 |
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Molecular Formula |
C23H19Cl2N3O3 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C23H19Cl2N3O3/c24-20-11-8-18(12-21(20)25)23(30)26-14-22(29)28-27-13-16-6-9-19(10-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
AORFVCSRAQIOCB-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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